
RNF5 inhibitor Inh-2
Übersicht
Beschreibung
RNF5 inhibitor Inh-2 is a first-in-class small molecule targeting the E3 ubiquitin ligase RNF5 (Ring Finger Protein 5). Discovered via virtual screening and structural optimization of 1,2,4-thiadiazole derivatives, Inh-2 binds directly to the RING domain of RNF5, inhibiting its enzymatic activity . It demonstrates an EC50 of 2.2–2.6 μM in rescuing F508del-CFTR (a mutant cystic fibrosis transmembrane conductance regulator) in bronchial epithelial cells, making it a pivotal therapeutic candidate for cystic fibrosis (CF) . Inh-2 reduces CFTR ubiquitination, enhances chloride channel activity, and synergizes with FDA-approved correctors like VX-809 and VX-661 . However, its structural analogs exhibit variable efficacy, and high concentrations (e.g., 100 μM) of some derivatives induce apoptosis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von RNF5-Inhibitor inh-02 umfasst eine Reihe chemischer Reaktionen, ausgehend von kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen die Bildung des 1,2,4-Thiadiazol-5-yliden-Gerüsts durch Liganden-Docking und virtuelles Screening des RING-Fingers der RNF5-Struktur . Die Verbindung wird dann gereinigt, um eine Reinheit von 99,81% zu erreichen .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für RNF5-Inhibitor inh-02 nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in Forschungslabors unter kontrollierten Bedingungen synthetisiert. Die Produktion beinhaltet Standardtechniken der organischen Synthese, einschließlich der Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) zur Auflösung und Lagerung .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RNF5-Inhibitor inh-02 unterliegt hauptsächlich Substitutionsreaktionen aufgrund seines Thiadiazol-Gerüsts. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Typischerweise mit Nukleophilen wie Aminen oder Thiolen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Beziehen oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen zu Amid-Derivaten führen, während Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen können.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Inh-2 has been studied for its efficacy in treating various cancers, particularly acute myeloid leukemia (AML) and other hematological malignancies.
Case Studies and Findings
- Acute Myeloid Leukemia : Inhibition of RNF5 using Inh-2 has shown to suppress AML cell growth both in vitro and in vivo. Studies indicated that RNF5 inhibition enhances the effectiveness of histone deacetylase inhibitors, suggesting a synergistic effect that could improve chemotherapy outcomes .
- KSHV-Associated Tumors : Research demonstrated that Inh-2 significantly reduces KSHV lytic replication in primary effusion lymphoma (PEL) cells. The inhibitor decreased the expression of viral genes and inhibited tumor growth in xenograft models .
Study Focus | Findings |
---|---|
AML Cell Growth | Suppressed by Inh-2; enhanced response to HDAC inhibitors |
KSHV Lytic Replication | Decreased viral gene expression; reduced tumor growth |
Antiviral Applications
Inh-2's role extends into virology, particularly concerning viral infections like SARS-CoV-2.
Case Studies and Findings
- SARS-CoV-2 Replication : Research indicates that RNF5 inhibits SARS-CoV-2 replication by promoting the degradation of the viral E protein. The application of Inh-2 leads to decreased viral titers and mRNA levels, showcasing its potential as an antiviral agent .
Virus | Mechanism of Action | Result |
---|---|---|
SARS-CoV-2 | Promotes degradation of E protein | Reduction in viral replication |
Genetic Disorders
Inh-2 has also been explored for its ability to rescue defective proteins linked to genetic disorders such as cystic fibrosis.
Case Studies and Findings
- Cystic Fibrosis : The inhibition of RNF5 using Inh-2 has been shown to rescue the function of F508del-CFTR, a common mutation in cystic fibrosis patients. This suggests that targeting RNF5 could be a viable strategy for restoring function in misfolded proteins .
Immunomodulation
The compound's ability to modulate immune responses is another significant application area.
Case Studies and Findings
Wirkmechanismus
RNF5 inhibitor inh-02 exerts its effects by inhibiting the E3 ubiquitin ligase activity of RNF5/RMA1. This inhibition leads to a decrease in the ubiquitination and degradation of target proteins such as F508del-CFTR, thereby stabilizing the mature form of CFTR . Additionally, RNF5 inhibitor inh-02 modulates downstream pathways involving ATG4B and paxillin, which are known targets of RNF5 .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs of Inh-2
A library of 1,2,4-thiadiazole derivatives was synthesized to optimize Inh-2’s activity. Key findings include:
- Compound 16 : A derivative with enhanced hydrophobic interactions (due to methoxy groups on phenyl rings) exhibits superior CFTR correction (EC50 ~1.5 μM) compared to Inh-2. It also induces autophagy and synergizes with VX-445 to amplify CFTR rescue .
- Compounds 17, 27–29 : These analogs show cytotoxicity at high concentrations (100 μM), limiting their therapeutic utility despite retaining RNF5 inhibitory activity .
Structural-Activity Relationship (SAR) Insights :
- The 3-methyl-1,2,4-thiadiazole core is critical for RNF5 binding.
- Alkyl chain length between the thiadiazole and phenyl rings modulates potency.
- Methoxy substitutions on aromatic rings enhance hydrophobic interactions with RNF5’s VAL38 and VAL76 residues .
RNF5 Degraders: FX12
FX12 is a dual-function compound acting as both an RNF5 inhibitor and proteasomal degrader. Unlike Inh-2, FX12 directly binds RNF5, inhibits its ligase activity in vitro, and triggers its degradation via ER-associated degradation (ERAD) pathways .
Parameter | Inh-2 | FX12 |
---|---|---|
Mechanism | Competitive inhibition | Inhibition + degradation |
EC50 | 2.2–2.6 μM | Not reported |
Therapeutic Use | CF | CF, cancer research |
Key Advantage | Specific inhibition | Sustained RNF5 depletion |
Limitation | Moderate potency | Limited efficacy in lung cells |
Indirect Modulators: miR-483-3p
miR-483-3p is a microRNA that indirectly inhibits RNF5 by targeting its mRNA 3'UTR. In influenza-infected mice, miR-483-3p enhances antiviral immunity by stabilizing STING and MAVS, downstream targets of RNF5 .
RNF5 Activators: Analog-1
Analog-1 paradoxically activates RNF5’s E3 ligase activity, promoting degradation of oncogenic targets like SLC1A5/38A2 (glutamine transporters) and viral proteins (SARS-CoV-2 envelope protein). In neuroblastoma and melanoma models, Analog-1 reduces tumor growth by 60–70% via energy metabolism disruption, contrasting with Inh-2’s lack of anti-tumor effects .
Parameter | Inh-2 | Analog-1 |
---|---|---|
Mechanism | RNF5 inhibition | RNF5 activation |
Therapeutic Use | CF | Cancer, SARS-CoV-2 |
Key Effect | CFTR stabilization | Tumor growth inhibition |
Downstream Targets | ATG4B, CFTR | SLC1A5/38A2, SARS-CoV-2 E protein |
Data Tables
Table 1: Comparative Efficacy of RNF5-Targeting Compounds
Research Findings and Clinical Implications
- Cystic Fibrosis : Inh-2 and Compound 16 restore F508del-CFTR function but require combination therapies for maximal efficacy .
- Cancer : Analog-1 and FX12 highlight RNF5’s dual role—activation inhibits tumors, while degradation may disrupt viral replication .
- Viral Infections : miR-483-3p and Analog-1 demonstrate RNF5’s role in antiviral immunity, though mechanisms differ .
Contradictions and Limitations :
Biologische Aktivität
The compound Inh-2 , a small-molecule inhibitor of the E3 ubiquitin ligase RNF5 , has emerged as a significant therapeutic candidate, particularly in the context of cystic fibrosis (CF) and various cancers. This article provides a detailed overview of the biological activity of Inh-2, including its mechanisms of action, structure-activity relationships (SAR), and implications for treatment.
Overview of RNF5 and Inh-2
RNF5 is an E3 ubiquitin ligase involved in the degradation of misfolded proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The F508del mutation in CFTR leads to its misfolding and subsequent degradation by RNF5, contributing to the pathophysiology of CF. Inh-2, identified as a 1,2,4-thiadiazol-5-ylidene derivative, acts as an inhibitor of RNF5, promoting the stabilization and functional recovery of F508del-CFTR.
Inh-2 functions primarily by inhibiting the ubiquitination process mediated by RNF5. This inhibition results in:
- Increased Stability : Inh-2 significantly increases the half-life of F508del-CFTR in both immortalized cell lines and primary bronchial epithelial cells .
- Enhanced Autophagy : Treatment with Inh-2 promotes autophagic processes similar to those observed with RNF5 silencing .
- Restoration of CFTR Function : In vitro studies demonstrate that Inh-2 rescues CFTR activity, leading to improved chloride ion transport across cell membranes .
Structure-Activity Relationships (SAR)
Research into SAR has led to the development of various analogues of Inh-2. Notably, compound 16 exhibited superior activity compared to Inh-2, highlighting how minor structural modifications can influence biological outcomes. These studies emphasize the need for continued exploration into the chemical structure of RNF5 inhibitors to optimize their efficacy and safety profiles .
Cystic Fibrosis
The primary application of Inh-2 is in treating cystic fibrosis by rescuing F508del-CFTR function. The compound's ability to inhibit RNF5 has been validated through multiple experimental models:
Model Type | Observation | Reference |
---|---|---|
Immortalized Cells | Increased CFTR activity | |
Primary Bronchial Cells | Enhanced chloride transport | |
Animal Models | Improved lung function parameters |
Cancer Therapeutics
In addition to its role in CF, RNF5 inhibition has potential implications in oncology. High levels of RNF5 have been associated with poor prognosis in various cancers such as acute myeloid leukemia (AML) and breast cancer. Inh-2's ability to modulate RNF5 activity may provide therapeutic avenues for these malignancies:
- Acute Myeloid Leukemia : Studies indicate that RNF5 inhibition decreases AML cell proliferation and enhances apoptosis when combined with proteasome inhibitors like bortezomib .
Cancer Type | Effect of Inh-2 | Reference |
---|---|---|
Acute Myeloid Leukemia | Decreased cell growth | |
Breast Cancer | Reduced tumor cell proliferation |
Case Studies and Research Findings
Recent studies have provided insights into the multifaceted roles of RNF5 and its inhibitors:
- Cystic Fibrosis Case Study : A study demonstrated that Inh-2 effectively rescues F508del-CFTR function in human epithelial cells, suggesting its potential as a therapeutic agent for CF patients .
- Cancer Research : Research on neuroblastoma and melanoma models showed that targeting RNF5 can reduce tumor growth and enhance antitumor immunity, indicating that inhibitors like Inh-2 could be pivotal in cancer therapy .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which RNF5 inhibitor Inh-2 rescues F508del-CFTR in cystic fibrosis models?
Inh-2 inhibits the E3 ubiquitin ligase RNF5, reducing ubiquitination and premature degradation of the misfolded F508del-CFTR protein. This stabilizes the mature CFTR form, enabling its trafficking to the cell membrane and restoring chloride channel activity. Electrophysiological assays (e.g., Ussing chamber measurements) confirm increased F508del-CFTR-mediated currents in bronchial epithelial cells treated with Inh-2 (EC50 = 2.2–2.6 µM) . Downstream effects include modulation of RNF5 targets like ATG4B (autophagy regulator) and Paxillin (cell migration), mimicking RNF5 knockdown phenotypes .
Q. Which experimental assays are critical for validating Inh-2 efficacy and specificity in RNF5 inhibition?
- Ubiquitination assays : Western blotting detects reduced polyubiquitination of CFTR or other RNF5 substrates (e.g., ATG4B) .
- Electrophysiology : Measures CFTR-mediated chloride currents in primary bronchial epithelial cells .
- Immunoblotting : Quantifies mature (band C) vs. immature (band B) CFTR protein levels .
- Cell migration assays : Validates functional downstream effects of RNF5 inhibition on Paxillin-mediated pathways .
Q. What are the key structural features of Inh-2, and how were they identified?
Inh-2 contains a 1,2,4-thiadiazole core with specific substitutions (e.g., methyl groups at the 3-position and aryl groups at the 5-position). Its structure was optimized through structure-activity relationship (SAR) studies using molecular docking against a homology model of the RNF5 RING domain. Modifications to the central thiadiazole ring and substituents on peripheral phenyl groups were critical for maintaining inhibitory activity .
Advanced Research Questions
Q. Why does Inh-2 rescue F508del-CFTR in cystic fibrosis models but show limited efficacy in cancer models (e.g., neuroblastoma, melanoma)?
Inh-2’s context-dependent effects may arise from differential RNF5 substrate prioritization across tissues. For example, in cystic fibrosis, RNF5 primarily targets CFTR, while in cancer models, it regulates substrates like SLC1A5 (amino acid transporter) or mitochondrial proteins. Additionally, cancer cells with high proliferative rates may bypass RNF5 inhibition through compensatory pathways. Analog-1, a structural derivative, shows antitumor activity by targeting distinct RNF5 substrates, highlighting the importance of chemical modifications for pathway specificity .
Q. How can researchers resolve contradictions in downstream effects of Inh-2 (e.g., autophagy modulation vs. CFTR stabilization)?
Use multi-omics approaches :
- Proteomics : Identify RNF5 substrates in specific cell types under varying conditions.
- CRISPR screens : Reveal compensatory pathways that mask Inh-2 effects.
- Time-course experiments : Distinguish primary (direct RNF5 inhibition) vs. secondary effects (e.g., ATG4B-mediated autophagy changes) .
Q. What strategies improve Inh-2’s potency and reduce off-target effects?
- SAR-guided synthesis : Replace the thiadiazole core’s 3-methyl group with bulkier substituents to enhance RNF5 binding .
- Proteolysis-targeting chimeras (PROTACs) : Degrade RNF5 instead of inhibiting it, potentially increasing specificity .
- Co-treatment with correctors : Combine Inh-2 with CFTR correctors (e.g., VX-809) to synergistically enhance F508del-CFTR rescue .
Q. How does RNF5 inhibition by Inh-2 intersect with ER-associated degradation (ERAD) and autophagy pathways?
RNF5 participates in ERAD by ubiquitinating misfolded proteins like CFTR for proteasomal degradation. Inh-2 disrupts this process, allowing CFTR to escape ERAD. Concurrently, RNF5 inhibition stabilizes ATG4B, a protease required for LC3 lipidation during autophagy. This dual effect necessitates careful experimental design to isolate pathway-specific contributions (e.g., using ATG4B knockout cells) .
Q. Methodological Recommendations
Eigenschaften
IUPAC Name |
N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFQLYZABRFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.